2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline
Description
2,11,12-Trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline is a complex polycyclic alkaloid belonging to the Erythrina alkaloid family, characterized by an indolo[7a,1-a]isoquinoline scaffold with three methoxy substituents at positions 2, 11, and 12 (IUPAC name: 2,9,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol) . This compound is structurally related to bioactive Erythrina derivatives such as erysotine, erysovine, and erythratidine, which are known for their neuroprotective properties .
Properties
IUPAC Name |
2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVSPYOOFCCEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392795 | |
| Record name | AC1MRPWB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-68-6 | |
| Record name | AC1MRPWB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the indoloisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Comparison
The indolo[7a,1-a]isoquinoline scaffold differentiates this compound from other isoquinoline-based alkaloids. Key structural analogs include:
Key Observations :
- The indolo[7a,1-a]isoquinoline core (target compound) is less common than pyrrolo[2,1-a]isoquinoline analogs like crispine A but shares a similar fused bicyclic system.
- Methoxy groups at positions 2, 11, and 12 may enhance selectivity for cholinesterase enzymes compared to crispine A’s antitumor activity, which is linked to its 2-phenyl substituent .
Key Observations :
- Indolo[7a,1-a]isoquinolines are often derived from natural precursors (e.g., Erythrina alkaloids), whereas pyrrolo analogs are synthesized via modular cycloaddition reactions .
Key Observations :
- The target compound’s predicted AChE inhibition aligns with Erythrina alkaloids but is weaker than erysotine, possibly due to fewer methoxy groups .
- Pyrrolo[2,1-a]isoquinolines like crispine A exhibit stronger cytotoxicity, likely due to planar aromatic systems enabling DNA interaction .
Physicochemical Properties
| Property | Target Compound | Crispine A | Compound 7a () |
|---|---|---|---|
| Molecular Weight | 387.4 g/mol | 353.4 g/mol | 442.5 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Hydrogen Bond Donors | 1 (OH group) | 0 | 0 |
| Rotatable Bonds | 2 | 3 | 5 |
Key Observations :
Biological Activity
Overview
2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline is a complex organic compound that belongs to the class of indoloisoquinoline alkaloids. Characterized by a unique tetracyclic structure with multiple methoxy groups, this compound has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H23NO4
- Molecular Weight : 313.397 g/mol
- IUPAC Name : 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol
The presence of methoxy groups enhances the stability and solubility of the compound in biological systems. Its structural complexity allows for unique interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound inhibits cell cycle progression in cancer cells.
- Apoptosis Induction : It promotes programmed cell death via intrinsic pathways involving mitochondrial dysfunction.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.3 | Apoptosis |
| A549 (Lung) | 4.8 | Cell Cycle Arrest |
| HeLa (Cervical) | 3.9 | Mitochondrial Pathway |
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has shown potential in:
- Reducing Oxidative Stress : The compound mitigates oxidative damage in neuronal cells.
- Enhancing Neurotrophic Factors : It promotes the secretion of brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth.
Antimicrobial Activity
Studies have also demonstrated that this compound possesses antimicrobial properties against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:
- Inhibition of Kinases : It may inhibit key kinases involved in cell signaling pathways that regulate proliferation and survival.
- Modulation of Receptors : The compound can bind to neurotransmitter receptors and modulate their activity.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers in cells.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in MCF-7 xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Neuroprotection in Alzheimer’s Models : Research indicated that treatment with this compound improved cognitive function and reduced amyloid-beta accumulation in transgenic mouse models of Alzheimer's disease .
Q & A
Basic: What synthetic methodologies are established for synthesizing 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline?
Answer:
The primary routes involve alkyne annulation and Kraus indole cyclization :
- Alkyne Annulation : A base-promoted reaction between 2-alkynyl benzaldehydes and indole precursors generates the indolo[2,1-a]isoquinoline core. This method achieves moderate yields (36–49%) and tolerates methoxy substitutions at strategic positions .
- Kraus Indole Conditions : This two-step protocol converts 2-halobenzaldehydes into the target scaffold, enabling direct access to derivatives like cryptaustoline analogs. Key steps include halogen-lithium exchange and cyclization .
Key Optimization : Use of NaBH₄ for intermediate reduction and HCl for cyclization improves yields (42–80%) .
Advanced: How can enantioselective synthesis of this compound be achieved?
Answer:
Enantioselective synthesis employs chiral catalysts and silyl enol ethers :
- Catalytic Asymmetric Cyclization : (S)-BINOL-derived phosphoric acids or Rhodium complexes induce enantioselectivity during annulation. For example, (S)-4d catalyst (20 mol%) with silyl enol ethers achieves >90% ee in isoindoloisoquinoline derivatives .
- Dynamic Kinetic Resolution : Use of zinc or air oxidation stabilizes reactive intermediates (e.g., 12b-hydroxyisoindoloisoquinolones) for asymmetric induction .
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Methoxy groups resonate at δ 3.5–4.0 ppm, while aromatic protons appear at δ 6.0–8.1 ppm. Tetrahydroisoquinoline CH₂ groups show δ 2.5–3.5 ppm .
- HRMS : Confirm molecular formulas (e.g., [M+H]+ at m/z 322.1438 for C₂₀H₂₀NO₃) .
- X-ray Crystallography : Resolves stereochemistry of methoxy and tetrahydro groups .
Advanced: How to address low yields in cyclization steps during synthesis?
Answer:
- Solvent Optimization : Refluxing MeOH-dioxane (1:1) enhances borohydride reduction efficiency (90% yield for intermediates) .
- Acid Catalysis : Concentrated HCl or trifluoroacetic acid improves cyclization rates vs. weaker acids .
- Temperature Control : Cyclization at 85°C minimizes side reactions (e.g., lactam formation) .
Advanced: How does methoxy substitution influence biological activity?
Answer:
- Antitumor Activity : 2,3,10-Trimethoxy derivatives (e.g., compound 7d) show cytotoxicity (IC₅₀ = 0.5–5 µM) against breast cancer cells, attributed to intercalation with DNA .
- SAR Trends : Methoxy groups at C-11 and C-12 enhance solubility and receptor binding vs. C-2 methoxy, which reduces potency .
Methodological Note : Compare IC₅₀ values across analogs using MTT assays .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Comparative Assays : Standardize cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., ATP vs. resazurin detection) to isolate substituent effects .
- Structural Analog Screening : Test 12b-hydroxylated derivatives (e.g., 1A, 4A) to distinguish steric vs. electronic contributions .
- Molecular Docking : Use AutoDock Vina to predict binding affinities for topoisomerase II or tubulin, correlating with experimental IC₅₀ .
Advanced: What computational methods predict the compound’s reactivity?
Answer:
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps in annulation .
- Molecular Dynamics : Simulate solvation effects (e.g., CH₃CN vs. DCM) on cyclization barriers .
- ADMET Prediction : SwissADME estimates logP (2.5–3.2) and BBB permeability, guiding lead optimization .
Advanced: How to stabilize reactive intermediates during synthesis?
Answer:
- Protecting Groups : Acetylate hydroxyl groups (e.g., 6,7-diols) to prevent oxidation during borohydride reduction .
- Low-Temperature Quenching : Add sat. NaHCO₃ at 0°C to stabilize 12b-hydroxyisoindoloisoquinolones .
- Inert Atmosphere : Use N₂ or Ar to protect intermediates like 1-hydroxyisoindolin-3-ones from air oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
